2-(Ethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. It also includes studying the compound’s reactivity with other substances .Scientific Research Applications
Synthesis and Structure
- Synthesis and Crystallography : The synthesis and structure of related thiazole compounds, like 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid Me ester, have been reported, providing crystallographic data and atomic coordinates. This research highlights the different conformations of the methoxymethyl substituents in these compounds (Kennedy et al., 1999).
Chemical Transformations
- Transformation into Pyridines and Pyrimidines : Research has demonstrated the transformation of similar thiazole derivatives into various pyridine and pyrimidine derivatives, showcasing their potential in synthesizing complex heterocyclic compounds (Žugelj et al., 2009).
Antimicrobial Activities
- Antimicrobial Properties : Studies on thiazole derivatives, such as the synthesis of new thiazolo[3,2]pyridines with pyrazolyl moieties, indicate their potential antimicrobial activities, highlighting their relevance in medicinal chemistry (El-Emary et al., 2005).
Catalytic Applications
- Oxidative Coupling : Investigations into the oxidative coupling of thiazole carboxylic acids with alkynes, catalyzed by rhodium and copper, demonstrate their potential in synthesizing fluorescent and other functional compounds (Shimizu et al., 2009).
Antimicrobial and Antifungal Studies
- Antimicrobial and Antifungal Research : The synthesis of thiazole derivatives and their tested activities against various bacterial and fungal strains offer insights into their potential in developing new antimicrobial agents (Wardkhan et al., 2008).
Biochemical Analysis
- Biochemical Occurrence : Studies have found that certain thiazole derivatives are widely distributed in various organisms, suggesting their biochemical significance and potential as coenzymes (White, 1990).
Safety And Hazards
properties
IUPAC Name |
2-(ethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-4-6-9-5(2)7(13-6)8(10)11/h3-4H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYNDEPBNKPVLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=C(S1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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